molecular formula C21H21FN2O B2440504 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol CAS No. 315684-29-8

1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol

Cat. No. B2440504
CAS RN: 315684-29-8
M. Wt: 336.41
InChI Key: SUBJJUHZHYYTTB-UHFFFAOYSA-N
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Description

The compound “1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy . It has been found to be more selective to ENT2 than to ENT1 .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a fluorophenyl group attached to a piperazine ring, which is further attached to a naphthalene group via a methyl bridge . The exact structure would require advanced analytical techniques such as NMR or X-ray crystallography for precise determination.


Chemical Reactions Analysis

This compound has been found to inhibit the transport of nucleoside and nucleoside analogues through ENT1 and ENT2 in a concentration-dependent manner . This suggests that it interacts with these transporters, although the exact nature of these interactions and the resulting chemical reactions are not fully understood .

Scientific Research Applications

Equilibrative Nucleoside Transporters (ENTs) Inhibition

FPMINT is a novel inhibitor of ENTs, which play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Unlike most ENT inhibitors that are ENT1-selective, FPMINT exhibits greater selectivity for ENT2 over ENT1 . Its structure-activity relationship (SAR) studies have revealed essential features for inhibitory effects:

Antiviral Applications

Benzamide-based 5-aminopyrazoles and their fused heterocycles (similar to FPMINT) have demonstrated notable antiviral activities against the H5N1 influenza virus. This suggests potential for FPMINT in developing antiviral therapeutics.

Urease Enzyme Inhibition

Inhibiting urease enzymes is a promising strategy for preventing ureolytic bacterial infections. FPMINT’s structure may offer insights into designing effective urease inhibitors .

MAGL (Monoacylglycerol Lipase) Inhibition

Although not directly studied for FPMINT, related compounds with similar structures have shown potential as MAGL inhibitors. MAGL inhibition enhances endocannabinoid levels and has implications in neuropathic conditions .

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound inhibits the transport of nucleosides through ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport, which are crucial for nucleotide synthesis and chemotherapy . By inhibiting ENTs, it can potentially influence the extracellular adenosine levels in the vicinity of its receptors, thereby affecting adenosine-related functions .

Pharmacokinetics

It is known that the compound inhibits [3H]uridine and [3H]adenosine transport through ENT1 and ENT2 .

Result of Action

The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially lead to changes in nucleotide synthesis and adenosine function, given the role of ENTs in these processes .

Action Environment

The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This suggests that the compound’s efficacy could potentially be influenced by environmental factors that affect its chemical structure.

Future Directions

The compound shows promise as a novel inhibitor of ENTs, with potential applications in the treatment of diseases where these transporters play a key role . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis process, and conducting preclinical and clinical trials to assess its efficacy and safety .

properties

IUPAC Name

1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O/c22-19-7-3-4-8-20(19)24-13-11-23(12-14-24)15-18-17-6-2-1-5-16(17)9-10-21(18)25/h1-10,25H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBJJUHZHYYTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol

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